molecular formula C22H17Cl2N3O2 B1320005 (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate CAS No. 903130-16-5

(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Cat. No.: B1320005
CAS No.: 903130-16-5
M. Wt: 426.3 g/mol
InChI Key: AYCKHGGFLCWKMC-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a fluorenylmethyl group attached to a dichlorinated pyrido[4,3-D]pyrimidine core. The presence of multiple functional groups and heteroatoms makes this compound of significant interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. The binding interactions between this compound and these enzymes can lead to changes in enzyme activity, affecting downstream biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as MAP kinases, leading to altered cellular responses . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, this compound may also interact with transcription factors, influencing their ability to regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity and gene expression . For example, it may inhibit key enzymes in glycolysis or the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported into the nucleus, where it can interact with transcription factors and influence gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrido[4,3-D]pyrimidine core through a cyclization reaction. This is followed by the introduction of the fluorenylmethyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the pyrido[4,3-D]pyrimidine core, potentially converting it into a more saturated form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrido[4,3-D]pyrimidine core.

Scientific Research Applications

Chemistry: In chemistry, (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways.

Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest that it may interact with specific molecular targets, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2/c23-20-17-11-27(10-9-19(17)25-21(24)26-20)22(28)29-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCKHGGFLCWKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(N=C2Cl)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592056
Record name (9H-Fluoren-9-yl)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903130-16-5
Record name 9H-Fluoren-9-ylmethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903130-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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